(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 95715-86-9
VCID: VC21172069
InChI: InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1
SMILES: CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol

(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

CAS No.: 95715-86-9

Cat. No.: VC21172069

Molecular Formula: C12H21NO5

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate - 95715-86-9

Specification

CAS No. 95715-86-9
Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
IUPAC Name 3-O-tert-butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Standard InChI InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1
Standard InChI Key ZNBUXTFASGDVCL-MRVPVSSYSA-N
Isomeric SMILES CC1(N([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C
SMILES CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C

Introduction

Chemical Structure and Properties

(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is an oxazolidine derivative with a defined stereochemistry at the 4-position. This chiral compound features a five-membered oxazolidine ring system with multiple functional groups strategically positioned to facilitate its role in synthetic chemistry.

Chemical Identifiers

The compound can be identified through various systematic nomenclature systems and identifiers, essential for standardized reference in chemical databases and literature.

ParameterValue
CAS Number95715-86-9
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight259.30 g/mol
IUPAC Name3-O-tert-butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
InChI KeyZNBUXTFASGDVCL-UHFFFAOYNA-N
SMILES NotationCOC(=O)C1COC(C)(C)N1C(=O)OC(C)(C)C

The compound possesses multiple synonyms in chemical literature, reflecting its importance and widespread use in organic synthesis research .

Physical Properties

Understanding the physical properties of (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is crucial for handling, storage, and application in laboratory settings.

PropertyValue
Physical StateLiquid
Density1.0820 g/mL
Boiling Point89.0°C (at 0.8 mmHg)
Flash Point93°C
Specific Gravity1.082

The compound is typically available in research-grade purity of 95% or higher, making it suitable for precise chemical transformations where stereochemical control is essential .

Structural Characteristics

The molecular structure of (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate contains several key features that contribute to its utility in organic synthesis:

  • A five-membered oxazolidine ring system with nitrogen and oxygen atoms

  • A defined (R)-stereochemistry at the 4-position

  • Two ester groups: a methyl ester at the 4-position and a tert-butyl carbamate (BOC) group at the 3-position

  • Two methyl groups at the 2-position that create a quaternary center

These structural elements, particularly the defined stereocenter and the orthogonally protected carboxylic acid moieties, make this compound valuable for asymmetric synthesis applications .

Synthetic Applications

The primary significance of (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate lies in its applications as a chiral building block in organic synthesis.

Role as a Chiral Auxiliary

The compound functions as an effective chiral auxiliary in stereoselective reactions, providing a rigid framework that can direct the stereochemical outcome of subsequent transformations. The defined stereochemistry at the 4-position, combined with the rigid oxazolidine ring system, creates a well-defined chiral environment that can influence the stereochemical course of reactions at nearby reactive centers.

The BOC protecting group and methyl ester functionality allow for selective deprotection and further functionalization, making this compound particularly useful in multistep synthetic sequences where stereochemical control is paramount.

Comparative Analysis

When compared to related oxazolidine derivatives, (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate demonstrates distinctive properties that highlight its specific utility in chemical synthesis.

CompoundMolecular FormulaKey Differences and Applications
tert-Butyl (R)-2,2-dimethyl-4-(pentan-3-yl)oxazolidine-3-carboxylateC₁₃H₂₄NO₅Contains a longer alkyl chain that affects solubility and reactivity patterns
tert-Butyl (S)-4-hydroxydiphenylmethyl oxazolidineC₂₃H₂₉NO₄Features phenolic substituents that may enhance biological activity
Chiral oxazoline ligands on cyclophosphazene coresVariesUsed in coordination chemistry with transition metals for catalytic applications

These structural variations significantly influence chemical behavior, reactivity patterns, and application scope in organic synthesis and catalysis research .

Research Developments

Recent advances in asymmetric synthesis have expanded the applications of (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate and related compounds. Research has focused on developing new methodologies that utilize such chiral building blocks in increasingly complex molecular architectures.

Integration with Cyclophosphazene Chemistry

An emerging area of research involves the integration of chiral oxazoline derivatives with cyclophosphazene cores. This approach creates multidentate ligands with applications in coordination chemistry and catalysis. The incorporation of the oxazoline functionality, similar to that found in (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, into these larger architectural frameworks demonstrates the versatility of this structural motif in advanced synthetic applications .

These ligands have been synthesized through multi-step processes involving the conversion of carboxylic acid precursors to oxazoline rings, strategies that parallel the synthetic approaches used with (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate .

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